molecular formula C23H22N4O4S B12472067 N-benzyl-2-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}hydrazinecarbothioamide

N-benzyl-2-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}hydrazinecarbothioamide

Cat. No.: B12472067
M. Wt: 450.5 g/mol
InChI Key: YTZFGPQLTHQMHR-UHFFFAOYSA-N
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Description

3-benzyl-1-[(E)-({3-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)amino]thiourea is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Properties

Molecular Formula

C23H22N4O4S

Molecular Weight

450.5 g/mol

IUPAC Name

1-benzyl-3-[[3-[2-(4-nitrophenoxy)ethoxy]phenyl]methylideneamino]thiourea

InChI

InChI=1S/C23H22N4O4S/c28-27(29)20-9-11-21(12-10-20)30-13-14-31-22-8-4-7-19(15-22)17-25-26-23(32)24-16-18-5-2-1-3-6-18/h1-12,15,17H,13-14,16H2,(H2,24,26,32)

InChI Key

YTZFGPQLTHQMHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NN=CC2=CC(=CC=C2)OCCOC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-[(E)-({3-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)amino]thiourea typically involves the reaction of benzyl isothiocyanate with an appropriate amine derivative. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-[(E)-({3-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)amino]thiourea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-benzyl-1-[(E)-({3-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)amino]thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties. Studies have shown that thiourea derivatives can inhibit the growth of cancer cells and pathogenic microorganisms.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-benzyl-1-[(E)-({3-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)amino]thiourea involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-1-[(E)-({3-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)amino]thiourea stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

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